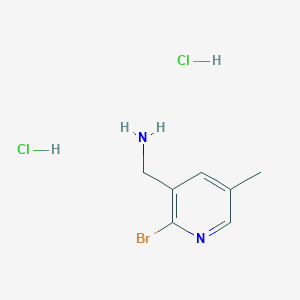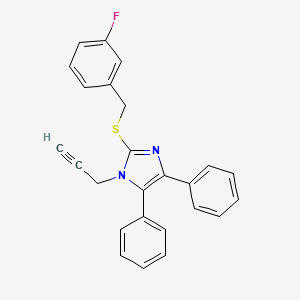
4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine is a compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are part of the larger family of isoquinoline alkaloids . The structure of this compound includes a tetrahydroisoquinoline core, which is a significant motif in various natural products and therapeutic agents .
Métodos De Preparación
The synthesis of 4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine can be achieved through several synthetic routes. One common method involves the functionalization of the tetrahydroisoquinoline core via multicomponent reactions. These reactions often involve the isomerization of iminium intermediates and can be catalyzed by transition metals . Industrial production methods may involve the use of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to facilitate the cyclization of N-acyl derivatives of β-phenylethylamine .
Análisis De Reacciones Químicas
4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives.
Aplicaciones Científicas De Investigación
4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with various enzymes and receptors, modulating their activity. For instance, some derivatives of tetrahydroisoquinoline are known to function as antineuroinflammatory agents by inhibiting specific enzymes involved in inflammatory pathways .
Comparación Con Compuestos Similares
4-(1,2,3,4-Tetrahydroisoquinolin-4-yl)butan-2-amine can be compared with other similar compounds such as:
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)butan-1-amine: This compound also contains a tetrahydroisoquinoline core but differs in the position of the substituents.
N-Benzyl tetrahydroisoquinolines: These compounds are known for their antineuroinflammatory properties and are structurally similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
4-(1,2,3,4-tetrahydroisoquinolin-4-yl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10(14)6-7-12-9-15-8-11-4-2-3-5-13(11)12/h2-5,10,12,15H,6-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALYXDIDTXRDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CNCC2=CC=CC=C12)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[1,3]dioxol-5-yl-carbamic acid ethyl ester](/img/structure/B2854390.png)
![N-(1-cyano-1-methylethyl)-2-[(2-fluorophenyl)(methyl)amino]-N-methylacetamide](/img/structure/B2854393.png)



![methyl 1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B2854399.png)
![4-[(3-Fluorophenyl)methyl]piperidin-4-ol](/img/structure/B2854400.png)


![2-[4-(4-Chlorobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2854404.png)
